2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H ortho to ethoxy)
- δ 7.65 (d, J = 8.4 Hz, 2H, Ar–H meta to ethoxy)
- δ 7.38 (s, 1H, pyrazole H-3)
- δ 6.92 (s, 4H, p-tolyl H-2/H-3/H-5/H-6)
- δ 4.85 (s, 2H, N–CH₂–oxazole)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 2.45 (s, 3H, oxazole CH₃)
- δ 2.34 (s, 3H, p-tolyl CH₃)
- δ 1.44 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) :
- δ 167.8 (pyrazinone C=O)
- δ 159.2 (oxazole C-2)
- δ 152.4 (pyrazole C-2)
- δ 141.3–115.6 (aromatic carbons)
- δ 63.5 (OCH₂CH₃)
- δ 21.3 (p-tolyl CH₃)
- δ 14.1 (OCH₂CH₃)
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
- 1695 (C=O stretch, pyrazinone)
- 1610 (C=N stretch, oxazole)
- 1245 (C–O–C asym. stretch, ethoxy)
- 1020 (C–O–C sym. stretch, ethoxy)
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol: λₘₐₐ = 274 nm (π→π* transition, aromatic systems) and 325 nm (n→π* transition, carbonyl/oxazole).
Mass Spectrometry (MS)
- ESI-TOF : [M+H]⁺ at m/z 469.55 (calc. 469.54)
- Fragmentation pattern :
- m/z 352.2 (loss of oxazole-methyl group)
- m/z 277.1 (cleavage of ethoxyphenyl moiety)
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-4-32-21-11-9-19(10-12-21)22-15-24-26(31)29(13-14-30(24)28-22)16-23-18(3)33-25(27-23)20-7-5-17(2)6-8-20/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTIDRJPYOHAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a detailed examination of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and molecular weight of approximately 320.39 g/mol. Its structure features a pyrazolo[1,5-a]pyrazin core, which is known for various biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to This compound exhibit significant anticancer properties. For instance, pyrazolo[4,3-e][1,2,4]triazines have been shown to possess cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The MTT assay results indicated stronger cytotoxic activity than cisplatin in these cell lines while exhibiting lesser effects on normal breast cells (MCF-10A) .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[4,3-e] | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| Pyrazolo[4,3-e] | MDA-MB-231 | 0.50 | Triggers autophagy through beclin-1 expression |
| Target Compound | MCF-7/MDA-MB-231 | TBD | TBD |
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to increase the activity of caspases (caspase 3/7), which are crucial for the apoptotic pathway .
- Autophagy Activation : The activation of autophagy has been linked to increased formation of autophagosomes and inhibition of mTOR signaling pathways .
- NF-kB Suppression : Certain derivatives have demonstrated the ability to suppress NF-kB expression while promoting p53 and Bax expression, which are vital for apoptosis .
Anti-inflammatory Properties
Beyond anticancer activity, the compound's potential anti-inflammatory effects are also noteworthy. Research into similar pyrazole derivatives has shown that they can inhibit pro-inflammatory cytokines and modulate immune responses, suggesting a promising avenue for therapeutic applications in inflammatory diseases.
Study 1: Synthesis and Evaluation
In a recent study focusing on the synthesis of pyrazolo derivatives, researchers synthesized several compounds structurally related to our target compound. These were evaluated for their biological activities using various in vitro assays. The results demonstrated that compounds with similar moieties exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
Study 2: Mechanistic Insights
Another investigation provided insights into the mechanism by which these compounds exert their effects. The study highlighted the role of oxidative stress in mediating the anticancer effects observed in vitro . The activation of stress response pathways may contribute to their efficacy against various cancer types.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from recent literature:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Ethoxyphenyl vs. Chlorophenyl: The ethoxy group (electron-donating) in the target compound may improve metabolic stability compared to the electron-withdrawing chloro substituent in . Oxazole vs. p-Tolyl vs. Methoxyphenyl: The p-tolyl group (target) increases steric bulk compared to methoxyphenyl , which could influence binding pocket interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
